
4-(4-Nitrophenoxy)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Nitrophenoxy)azetidin-2-one”, commonly known as 4NPAO, is a synthetic organic compound . It belongs to the class of azetidinones. The IUPAC name for this compound is 4-(4-nitrophenoxy)-2-azetidinone .
Molecular Structure Analysis
The molecular formula of this compound is C9H8N2O4 . The InChI code for this compound is 1S/C9H8N2O4/c12-8-5-9(10-8)15-7-3-1-6(2-4-7)11(13)14/h1-4,9H,5H2,(H,10,12) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 208.17 . It is a powder at room temperature . The melting point ranges from 124 to 127 degrees Celsius .科学的研究の応用
Novel p-Nitrophenol Degradation Gene Cluster
A study on Rhodococcus opacus SAO101 identified a novel gene cluster responsible for the degradation of p-Nitrophenol (4-NP), an environmental contaminant used in medicines and pesticides manufacturing. The genes encoded enzymes that converted 4-NP to hydroxyquinol, highlighting a microbial pathway for detoxifying nitrophenolic compounds in the environment. This discovery paves the way for bioremediation strategies targeting nitrophenolic pollutants (Kitagawa, Kimura, & Kamagata, 2004).
Tubulin-Targeting Antitumor Agents
Research into 3-Phenoxy-1,4-diarylazetidin-2-ones has led to the development of compounds with potent antiproliferative effects against breast cancer cells. These compounds, through their action on tubulin polymerization and microtubular structure, demonstrate significant potential as antitumor agents, indicating the therapeutic applications of azetidin-2-one derivatives in cancer treatment (Greene et al., 2016).
Gastrodin Production via Microbial Synthesis
A study on the microbial synthesis of Gastrodin , a key ingredient of Gastrodia elata used for its neuroprotective properties, employed an artificial pathway in Escherichia coli. This innovative approach to producing gastrodin through biotechnological means offers a sustainable alternative to plant extraction and chemical synthesis, with implications for large-scale production of pharmaceutical compounds (Bai et al., 2016).
Novel Azetidinone Derivatives with Aryl Sulfonyloxy Group
Research on azetidinone derivatives containing aryl sulfonyloxy group focuses on their synthesis and potential applications. These derivatives show promise for developing new chemical entities with varied biological activities, underscoring the versatility of azetidin-2-one as a scaffold in medicinal chemistry (Patel & Desai, 2004).
Mitochondrial Uncoupler Binding Sites
A study explored the binding sites of mitochondrial uncouplers using 2-Azido-4-nitrophenol (NPA) , providing insights into the mechanisms of oxidative phosphorylation and its uncoupling. This research has implications for understanding mitochondrial function and the development of therapeutic agents targeting mitochondrial diseases (Hanstein & Hatefi, 1974).
作用機序
Target of Action
Azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity . They have been used in the synthesis of several biologically active antibiotics .
Mode of Action
For instance, some azetidin-2-one derivatives have been shown to inhibit the formation of the mitotic spindle by binding to tubulin at the colchicine binding site, thereby interfering with cell growth and proliferation .
Biochemical Pathways
For example, some azetidin-2-one derivatives have been found to inhibit tubulin polymerization, affecting the cell cycle .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight of 20817 , may influence its bioavailability.
Result of Action
Azetidin-2-one derivatives have been shown to have cytotoxic activity in certain cell lines .
特性
IUPAC Name |
4-(4-nitrophenoxy)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-8-5-9(10-8)15-7-3-1-6(2-4-7)11(13)14/h1-4,9H,5H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKCDUYSEXXUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2971174.png)
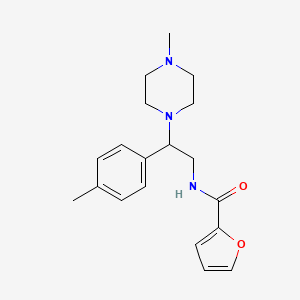
![N-[4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2971177.png)
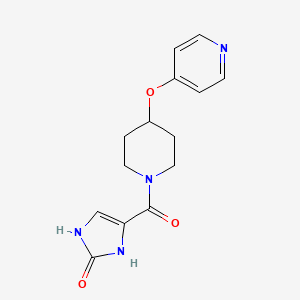
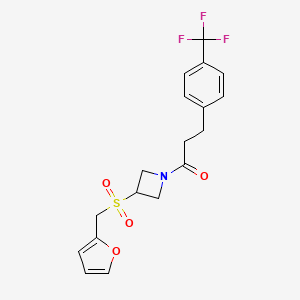
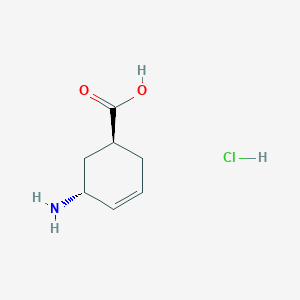
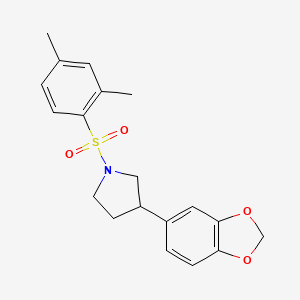
![(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2971190.png)
![(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2971192.png)
![(Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2971193.png)
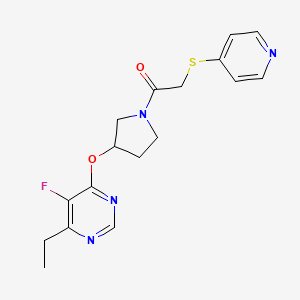
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2971195.png)
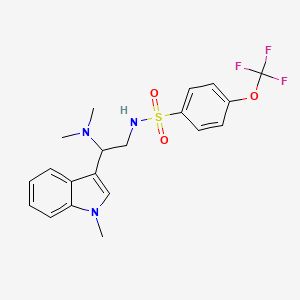
![N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2971197.png)
